2-(Trifluoromethyl)-3-vinylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6F3N |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
3-ethenyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-6-4-3-5-12-7(6)8(9,10)11/h2-5H,1H2 |
InChI Key |
PLTXUKKMGKBVGY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC=C1)C(F)(F)F |
Origin of Product |
United States |
The Role of Fluorine and Vinyl Moieties in Contemporary Organic Chemistry Research
The introduction of fluorine atoms and vinyl groups into organic molecules is a widely employed strategy to modulate their biological and chemical properties. Fluorine, being the most electronegative element, can significantly alter a molecule's pKa, metabolic stability, binding affinity, and lipophilicity when incorporated. sigmaaldrich.comnih.govresearchoutreach.orgnih.gov The trifluoromethyl group (-CF3), in particular, is a common feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and improve the pharmacokinetic profile of a compound. orgsyn.orgresearchgate.net The presence of the trifluoromethyl group can increase the lipophilicity of a molecule, which can in turn affect its transport and distribution within a biological system. orgsyn.org
The vinyl group (–CH=CH2) is a versatile functional group in organic synthesis. orgsyn.orgstrem.com It serves as a key building block for constructing more complex molecular architectures through various chemical reactions, most notably polymerization. orgsyn.orgstrem.comchemicalbook.com The double bond in the vinyl group is a site of high reactivity, allowing for a range of transformations such as additions and coupling reactions. chemicalbook.comresearchgate.net The combination of a trifluoromethyl group and a vinyl group on a pyridine (B92270) ring, as seen in 2-(Trifluoromethyl)-3-vinylpyridine, is expected to yield a molecule with a unique combination of properties, making it a valuable intermediate in the synthesis of novel compounds. nih.govchemicalbook.com
Overview of 2 Trifluoromethyl 3 Vinylpyridine Within the Spectrum of Functionalized Pyridines
2-(Trifluoromethyl)-3-vinylpyridine belongs to the class of trifluoromethylpyridines (TFMPs), which are pyridine (B92270) rings substituted with one or more trifluoromethyl groups. nih.gov These compounds are of significant interest due to the combined physicochemical properties of the fluorine atom and the pyridine moiety. nih.gov While specific research on this compound is not extensively documented in publicly available literature, its structure suggests it is a valuable building block for the synthesis of more complex molecules. The trifluoromethyl group at the 2-position influences the electronic properties of the pyridine ring, while the vinyl group at the 3-position provides a reactive handle for further chemical modifications. sigmaaldrich.comresearchgate.net
The synthesis of trifluoromethylpyridines can be achieved through several methods, including chlorine/fluorine exchange reactions and the construction of the pyridine ring from a trifluoromethyl-containing precursor. nih.gov For instance, a common approach involves the cyclocondensation of a trifluoromethyl building block. nih.gov Another method is the multicomponent Kröhnke reaction, which has been used to synthesize 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium (B1175870) acetate (B1210297). researchgate.net While a specific synthetic route for this compound is not detailed, it is plausible that similar strategies could be employed.
The table below presents physicochemical properties of compounds structurally related to this compound, providing an insight into its expected characteristics.
| Property | 2-(Trifluoromethyl)pyridine (B1195222) | 3-Fluoro-2-(trifluoromethyl)pyridine | 2-Chloro-3-(trifluoromethyl)pyridine | 2-methoxy-5-(trifluoromethyl)-3-vinylpyridine |
| Molecular Formula | C6H4F3N sigmaaldrich.comnih.gov | C6H3F4N sigmaaldrich.com | C6H3ClF3N innospk.com | C9H8F3NO synblock.com |
| Molecular Weight | 147.10 g/mol sigmaaldrich.comnih.gov | 165.09 g/mol sigmaaldrich.com | 181.54 g/mol innospk.com | 203.16 g/mol synblock.com |
| Boiling Point | 139-141 °C sigmaaldrich.com | - | 181.7±35.0 °C innospk.com | - |
| Density | 1.275 g/mL at 25 °C sigmaaldrich.com | 1.384 g/mL at 25 °C sigmaaldrich.com | 1.4±0.1 g/cm³ innospk.com | - |
| Refractive Index | n20/D 1.419 sigmaaldrich.com | n20/D 1.409 sigmaaldrich.com | 1.447 innospk.com | - |
| CAS Number | 368-48-9 sigmaaldrich.comnih.gov | 886510-21-0 sigmaaldrich.com | 65753-47-1 innospk.com | 1374652-36-4 synblock.com |
Note: Data for this compound is not available in the searched sources. The table shows data for structurally similar compounds to provide an estimation of its properties.
Historical Context and Evolution of Research on Trifluoromethylated Heterocycles
Strategies for Vinyl Group Introduction onto Trifluoromethylated Pyridine Precursors
The more common strategy for synthesizing 2-(trifluoromethyl)-3-vinylpyridine involves the late-stage introduction of the vinyl moiety onto a pyridine ring already bearing the trifluoromethyl group. This is typically achieved through cross-coupling reactions or olefination methods.
Cross-Coupling Approaches for Vinyl Installation
Cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. In this context, a halogenated 2-(trifluoromethyl)pyridine (B1195222) is coupled with a vinyl-containing reagent.
The Suzuki-Miyaura coupling reaction stands out as a versatile method for this transformation. It involves the reaction of a halo-substituted 2-(trifluoromethyl)pyridine, such as 2-chloro-3-(trifluoromethyl)pyridine, with a vinyl boronic acid or its ester derivatives in the presence of a palladium catalyst and a base. orgsyn.orgnih.govresearchgate.net
A general representation of this reaction is the coupling of a heteroaryl halide with a vinyl boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions like protodeboronation. nih.gov Research has shown that using palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand, such as SPhos, in conjunction with a base like cesium fluoride (B91410) in a solvent such as isopropanol, can effectively promote the coupling of vinyl chlorides with heteroaryl boronic acids. nih.gov
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | Not Specified nih.gov |
| Pd(PPh₃)₄ | - | Na₂CO₃ (aq) | Benzene/Ethanol | 70-75 orgsyn.org |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 65-100 nih.gov |
This table presents a selection of reported conditions for Suzuki-Miyaura couplings involving pyridine derivatives and boronic acids, illustrating the range of applicable parameters.
Beyond Suzuki-Miyaura coupling, other palladium-catalyzed reactions are also employed for vinylation. These often involve the use of organotin or organotrifluoroborate reagents. For instance, the coupling of aryl chlorides with potassium alkenyltrifluoroborates has been achieved using a palladacycle precatalyst with BINAP as the ligand and cesium carbonate as the base in DMF at elevated temperatures. organic-chemistry.org Optimization of parameters such as catalyst loading, temperature, and the choice of ligand is critical for success, especially with less reactive chloro-substituted pyridines. organic-chemistry.org
The stability and reactivity of potassium organotrifluoroborates make them attractive nucleophilic partners. organic-chemistry.org Studies have shown that while some reactions proceed efficiently at 120 °C, deactivated aryl chlorides may require temperatures up to 160 °C for optimal yields. organic-chemistry.org
Olefination Reactions: Wittig and Related Methodologies
The Wittig reaction provides an alternative pathway to the vinyl group by converting a carbonyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This method would involve the reaction of 2-(trifluoromethyl)pyridine-3-carbaldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and a phosphine oxide byproduct. masterorganicchemistry.comlibretexts.orgmnstate.edu The reactivity of the ylide influences the stereochemistry of the resulting alkene; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The ylides themselves are typically prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org
Table 2: Key Components of the Wittig Reaction
| Reactant 1 | Reactant 2 | Key Intermediate | Product |
| Aldehyde or Ketone | Phosphonium Ylide | Oxaphosphetane | Alkene |
| 2-(Trifluoromethyl)pyridine-3-carbaldehyde | Methylenetriphenylphosphorane | - | This compound |
This table outlines the general components and a specific application of the Wittig reaction for the synthesis of the target compound.
Hydroaminoalkylation of Halogenated Vinylpyridines
While less directly applicable to the primary goal of introducing a simple vinyl group, hydroaminoalkylation is an atom-economical method for forming C-C bonds. rsc.org This reaction involves the C-H activation of a molecule alpha to an amine and its subsequent addition across an alkene. rsc.org In a hypothetical scenario, this could be envisioned as a route to more complex substituted vinylpyridines, but it is not a standard method for the direct synthesis of this compound.
Strategies for Trifluoromethyl Group Introduction onto Vinylpyridine Precursors
The alternative synthetic strategy involves introducing the trifluoromethyl group onto a pre-existing 3-vinylpyridine (B15099) scaffold. tcichemicals.comsigmaaldrich.com This approach is generally more challenging due to the potential for the vinyl group to react under the harsh conditions often required for trifluoromethylation.
Direct C-H trifluoromethylation of pyridine rings is an area of active research. chemrxiv.org One innovative method involves the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. chemrxiv.org This strategy has been shown to be effective for the 3-position-selective trifluoromethylation of certain pyridine derivatives. chemrxiv.org
Another approach is the palladium-catalyzed trifluoromethylation of vinyl sulfonates. nih.govnih.gov This would require the conversion of a hydroxyl group on the vinylpyridine ring (if present) to a triflate or nonaflate, which can then be displaced by a trifluoromethyl group using a suitable palladium catalyst and a trifluoromethyl source like TMSCF₃. nih.govnih.gov
A study on the palladium-catalyzed vinyltrifluoromethylation of aryl halides using 2-(trifluoromethyl)acrylic acid has also been reported, offering a method to introduce both vinyl and trifluoromethyl groups simultaneously, although not directly starting from vinylpyridine. organic-chemistry.org This decarboxylative cross-coupling reaction demonstrates high functional group tolerance and stereoselectivity. organic-chemistry.org
Direct Trifluoromethylation via Trifluoromethyl Active Species
Direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is an atom-economical approach. These methods typically involve the generation of trifluoromethyl active species, such as the trifluoromethyl radical (•CF3) or nucleophilic trifluoromethyl sources, which then react with the pyridine substrate.
One common strategy involves the use of trifluoromethyl radical precursors. However, reactions employing the highly reactive trifluoromethyl radical often suffer from a lack of regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products with pyridine itself. researchgate.net To overcome this, methods that proceed via different mechanisms or with more controlled radical generation are sought.
An alternative involves the direct introduction of a CF3 group using nucleophilic trifluoromethylating agents, often in conjunction with an activating agent for the pyridine ring. These methods can offer improved regioselectivity compared to radical pathways. For instance, reagents like trifluoroacetic acid (TFA) can be used as the trifluoromethyl source in the presence of a catalyst. researchgate.netacs.orgnih.gov
| Substrate Type | Trifluoromethylating Agent | Catalyst / Additive | Key Feature | Reference |
| Pyridinium (B92312) Salts | Trifluoroacetic Acid (TFA) | Silver Carbonate | High regioselectivity for C-2 position | researchgate.netacs.org |
| Pyridine Derivatives | Togni Reagent I | Tris(pentafluorophenyl)borane | Nucleophilic activation via hydrosilylation | chemistryviews.org |
| Bromo- and Iodopyridines | Trifluoromethyl Copper (CF3Cu) | Not Applicable | Substitution reaction on pre-functionalized ring | nih.govjst.go.jp |
| Table 1. Examples of Direct Trifluoromethylation Approaches for Pyridine Rings. |
For the synthesis of this compound, a direct trifluoromethylation approach would ideally start from 3-vinylpyridine. nih.gov However, the vinyl group's potential reactivity under radical or oxidative conditions presents a significant challenge that must be carefully managed to avoid side reactions like polymerization or oxidation.
Cyclocondensation Reactions Employing Trifluoromethyl-Containing Building Blocks
An alternative and widely used strategy for constructing trifluoromethylated pyridines is to build the pyridine ring from acyclic precursors where one or more of the building blocks already contains the trifluoromethyl group. nih.govjst.go.jp This approach offers excellent control over the final substitution pattern.
Various trifluoromethyl-containing synthons are employed in these cyclocondensation reactions. Common examples include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov The reaction partners are chosen to provide the remaining atoms of the pyridine ring. For instance, the Kröhnke reaction, a multicomponent approach, can be adapted to synthesize 2-(trifluoromethyl)pyridines from chalcones, a trifluoro-ketone equivalent, and an ammonia (B1221849) source like ammonium (B1175870) acetate. researchgate.net
| CF3-Building Block | Reaction Partner(s) | Reaction Type | Key Feature | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | O-Acyl Ketoximes | Reductive Cyclization | Modular access to 4,6-bis(trifluoromethyl)pyridines | orgsyn.org |
| 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Chalcones, Ammonium Acetate | Multicomponent Kröhnke Reaction | General method for 2-CF3 pyridines | researchgate.net |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Cyclocondensation | Key step in dithiopyr (B166099) and thiazopyr (B54509) synthesis | nih.gov |
| Trifluoroacetonitrile | Dialkyl 3-oxopentanedioates | Cyclocondensation | Forms highly functionalized CF3-pyridines | acs.org |
| Table 2. Examples of Cyclocondensation Reactions Using CF3-Building Blocks. |
To synthesize this compound using this method, a building block containing the vinyl group at the appropriate position would be required to react with a trifluoromethyl-containing synthon.
Chlorine/Fluorine Exchange Methods on Trichloromethylpyridine Derivatives
The halogen exchange (HALEX) reaction is a cornerstone of industrial fluorination chemistry. This method involves the substitution of chlorine atoms with fluorine atoms on a trichloromethyl group attached to the pyridine ring. The process typically uses a fluorinating agent like hydrogen fluoride (HF) and can be performed in either the liquid or vapor phase. nih.govgoogle.com
This method is particularly prevalent for the industrial synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, a key agrochemical intermediate. nih.govalfa-chemical.com The synthesis starts with a corresponding trichloromethylpyridine, which is then fluorinated. alfa-chemical.com Vapor-phase reactions, often conducted at high temperatures (>300°C) over transition metal-based catalysts, can achieve simultaneous chlorination of the pyridine ring and fluorination of the trichloromethyl group. nih.gov
For the synthesis of this compound, this pathway would necessitate a starting material like 3-vinyl-2-(trichloromethyl)pyridine. The primary challenge would be the stability of the vinyl group under the often harsh conditions (e.g., high temperatures, presence of HF) of the chlorine/fluorine exchange reaction. The potential for polymerization or hydrohalogenation of the double bond would need to be addressed. google.comgoogleapis.com
Regioselective C-H Trifluoromethylation Approaches
Achieving high regioselectivity is a critical challenge in direct C-H functionalization. For pyridine, which has three distinct C-H positions, selective trifluoromethylation is highly desirable but difficult to achieve with highly reactive species. researchgate.net
Recent advances have focused on strategies that activate the pyridine ring to direct the trifluoromethylation to a specific position. One successful approach involves the temporary activation of the pyridine as an N-methylpyridinium salt. This activation alters the electronic properties of the ring, facilitating a highly regioselective nucleophilic trifluoromethylation at the C-2 position. researchgate.netacs.orgnih.gov
Another innovative strategy achieves 3-position-selective trifluoromethylation through nucleophilic activation via hydrosilylation of the pyridine ring. Subsequent reaction with an electrophilic trifluoromethylating agent, such as a Togni reagent, leads to the formation of the 3-(trifluoromethyl)pyridine (B54556) derivative. chemistryviews.orgacs.org While this specific method targets the 3-position, the principle of activation via silylated intermediates highlights a sophisticated approach to controlling regioselectivity.
| Method | Activation Strategy | Reagents | Selectivity | Reference |
| Nucleophilic Trifluoromethylation | N-Methylpyridinium Salt Formation | TFA, Ag2CO3 | C-2 Position | acs.orgnih.gov |
| Electrophilic Trifluoromethylation | Hydrosilylation of Pyridine Ring | Phenylsilane, Togni Reagent I | C-3 Position | chemistryviews.orgacs.org |
| Table 3. Regioselective C-H Trifluoromethylation Strategies for Pyridines. |
Applying a C-2 selective method to 3-vinylpyridine is a promising route to this compound, provided the reaction conditions are compatible with the vinyl substituent.
Advanced Synthetic Techniques and Green Chemistry Principles in Pyridine Synthesis
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and scalability. The development of advanced techniques like continuous flow synthesis and the application of green chemistry principles are transforming the production of complex molecules like substituted pyridines.
Continuous Flow Synthesis for Enhanced Efficiency
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers several advantages over traditional batch processing. youtube.com These include enhanced safety due to the small reaction volumes, superior heat and mass transfer, and improved reproducibility. youtube.comrsc.org This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time. nih.gov
In the context of trifluoromethylpyridine synthesis, flow reactors have been used to enable the use of certain starting materials that are less stable in batch processes. nih.gov For example, a flow process was developed for an alternative synthesis route for a key pyridine intermediate of the drug doravirine. nih.gov Similarly, a mild and rapid continuous-flow trifluoromethylation of coumarins has been developed, demonstrating the potential of this technology for introducing CF3 groups efficiently. rsc.org A flow process for synthesizing this compound could offer significant benefits in terms of safety, reaction control, and scalability. nih.gov
Application of Green Solvents and Catalytic Systems
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.netbiosynce.com In pyridine synthesis, this often involves replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or using solvent-free conditions. researchgate.netbenthamscience.com
Furthermore, the development of efficient and recyclable catalytic systems is a key aspect of green chemistry. Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines, offering a more sustainable alternative to catalysts based on precious or toxic metals. rsc.org Multicomponent reactions, which combine several starting materials in a single step to form a complex product, are inherently greener as they reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov The application of these principles—using greener solvents, employing efficient and non-toxic catalysts, and designing atom-economical multicomponent reactions—is crucial for the sustainable synthesis of this compound. biosynce.com
Catalyst-Free Synthetic Pathways
The development of synthetic routes that obviate the need for a catalyst is highly desirable, as it simplifies reaction procedures, reduces costs, and minimizes potential contamination of the final product with residual catalyst. While the direct catalyst-free synthesis of this compound is not extensively documented, related catalyst-free transformations provide a conceptual framework.
One plausible, though underexplored, approach involves the thermal or base-induced elimination from a suitable precursor. For instance, a molecule such as 3-(1-hydroxyethyl)-2-(trifluoromethyl)pyridine or a corresponding ester or halide derivative could, under the right conditions, undergo elimination to form the desired vinyl group. The success of such a reaction would be highly dependent on the nature of the leaving group and the reaction conditions, including temperature and solvent.
Another potential catalyst-free strategy could involve a ring-forming reaction from acyclic precursors that already contain the trifluoromethyl and vinyl functionalities. Such a reaction would likely require high temperatures or pressures to proceed without a catalyst and would need to be designed to favor the desired regiochemistry of the pyridine ring.
Transition-Metal-Free Functionalization Strategies
While many carbon-carbon bond-forming reactions rely on transition metals, a growing field of research focuses on achieving these transformations without them. For the synthesis of this compound, a key transition-metal-free strategy could involve the generation of a nucleophilic or radical species at the 3-position of the pyridine ring, followed by reaction with a vinyl-containing electrophile or radical partner.
One such approach is the Minisci reaction, which typically involves the reaction of a protonated heteroaromatic compound with a radical species. While often initiated with a silver or iron catalyst, some variations can proceed under metal-free conditions, for example, through the use of an organic oxidant. In a hypothetical scenario, a vinyl radical could be generated from a suitable precursor and reacted with 2-(trifluoromethyl)pyridine under acidic conditions to yield the desired product.
Furthermore, base-mediated reactions can also facilitate transition-metal-free C-H functionalization. The use of a strong base could deprotonate the 3-position of the 2-(trifluoromethyl)pyridine ring, generating a nucleophile that could then react with a vinyl electrophile, such as a vinyl halide or sulfonate. The feasibility of this approach would depend on the acidity of the C-H bond at the 3-position, which is influenced by the electron-withdrawing trifluoromethyl group.
A summary of a potential transition-metal-free approach is presented in Table 1.
Table 1: Hypothetical Transition-Metal-Free Synthesis of this compound
| Starting Material | Reagent | Base | Solvent | Product |
| 2-(Trifluoromethyl)pyridine | Vinyl Bromide | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | This compound |
Photochemical and Sonochemical Synthesis Methodologies
Photochemistry and sonochemistry offer unique, energy-efficient pathways for chemical reactions, often proceeding under mild conditions and with high selectivity.
Photochemical Synthesis:
Photochemical reactions involve the use of light to promote a molecule to an excited state, from which it can undergo transformations not readily achievable under thermal conditions. For the synthesis of this compound, a photochemical approach could involve the photo-induced radical vinylation of 2-(trifluoromethyl)pyridine. For example, a vinyl halide could be photolyzed to generate a vinyl radical, which could then add to the pyridine ring.
Alternatively, a photoredox-catalyzed approach, while often employing a metal-based photocatalyst, can sometimes be achieved with organic dyes, moving towards a metal-free process. In such a system, visible light could be used to generate a reactive intermediate that facilitates the vinylation reaction. Research has demonstrated the visible-light-induced synthesis of trifluoromethylated alkenes from potassium vinyltrifluoroborates using a photoredox catalyst, a concept that could potentially be adapted. acs.org
Sonochemical Synthesis:
Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—can generate localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. These conditions can promote reactions that are otherwise difficult to achieve.
In the context of synthesizing this compound, sonication could be used to enhance the rate and efficiency of an elimination reaction from a suitable precursor, as described in the catalyst-free section. The high-energy environment created by cavitation could facilitate the cleavage of the C-X bond (where X is a leaving group) and the formation of the double bond. Furthermore, sonication can be effective in promoting radical reactions, potentially offering another avenue for the vinylation of the pyridine ring.
A hypothetical sonochemical approach is outlined in Table 2.
Table 2: Hypothetical Sonochemical Synthesis of this compound
| Starting Material | Reaction Type | Solvent | Ultrasound Frequency | Product |
| 3-(1-Bromoethyl)-2-(trifluoromethyl)pyridine | Elimination | Dioxane | 20-50 kHz | This compound |
While direct and detailed examples for the synthesis of this compound using these modern, greener methodologies are still emerging in the scientific literature, the principles and related examples outlined above provide a strong foundation for future research and development in this area. The pursuit of such catalyst-free, transition-metal-free, photochemical, and sonochemical routes is crucial for the advancement of sustainable and efficient chemical manufacturing.
Reactivity Profiles of the Vinyl Moiety
The vinyl group attached to the electron-deficient trifluoromethyl-substituted pyridine ring exhibits a distinct reactivity profile. The electronic character of the pyridine ring, modulated by the potent -I and -R effects of the CF3 group, renders the vinyl moiety susceptible to a range of chemical transformations, including oxidation, reduction, polymerization, and cycloaddition reactions.
Oxidation Reactions and Product Derivatization
The oxidation of the vinyl group in pyridine derivatives can lead to valuable synthetic intermediates. A notable method involves the 1,2-oxidative trifluoromethylation of olefins, which can generate α-trifluoromethyl ketones. rsc.org This process typically utilizes a trifluoromethyl source like Ag(O2CCF2SO2F) and molecular oxygen as the oxidant under mild conditions. rsc.org The proposed mechanism involves the generation of a trifluoromethyl radical which adds to the olefin, forming a benzylic radical intermediate. This radical is then trapped by O2 to yield the final ketone product. rsc.org
However, the basicity of the pyridine nitrogen can interfere with certain catalytic systems. For instance, in the oxidative trifluoromethylation using Ag(O2CCF2SO2F), vinyl pyridine has been reported to be an unsuitable substrate, likely due to catalyst inhibition or undesired side reactions. rsc.org
When the oxidation is successful, the resulting α-trifluoromethyl ketones are versatile precursors for further derivatization. For example, they can be readily reduced to the corresponding α-trifluoromethyl alcohols using reducing agents like sodium borohydride (NaBH4). rsc.org Alternatively, condensation with hydroxylamine hydrochloride can convert the ketone into the corresponding α-trifluoromethyl oxime, opening pathways to other functionalized molecules. rsc.org
Table 1: Derivatization of α-Trifluoromethyl Ketones
| Reactant | Reagent(s) | Product | Reference |
| α-Trifluoromethyl Ketone | NaBH4, MeOH | α-Trifluoromethyl Alcohol | rsc.org |
| α-Trifluoromethyl Ketone | Hydroxylamine hydrochloride | α-Trifluoromethyl Oxime | rsc.org |
Reduction Pathways
The reduction of the vinyl group in vinylpyridines can proceed through several distinct pathways, offering either saturation of the double bond or more complex reductive couplings.
A standard approach for the saturation of the vinyl group is catalytic hydrogenation . Using common heterogeneous catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), the vinyl substituent can be reduced to an ethyl group. The choice of catalyst and reaction conditions can be crucial to avoid unwanted side reactions like bond migration before reduction, a phenomenon more common with Pd and Ni catalysts. illinois.edu
More sophisticated methods allow for chemo- and enantioselective reductions. A borane-catalyzed system has been developed for the highly chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines. researchgate.net This reaction uses a chiral spiro-bicyclic bisborane catalyst with pinacolborane (HBpin) and an acidic amide, proceeding through a cascade of 1,4-hydroboration followed by a transfer hydrogenation of the resulting dihydropyridine intermediate, interestingly preserving the vinyl double bond. researchgate.net
Reductive coupling reactions represent another important transformation. The rhodium-catalyzed reductive coupling of 2-vinyl pyridines with N-arylsulfonyl imines under hydrogenation conditions yields branched products with high regioselectivity. scispace.com Mechanistic studies using deuterium gas confirmed that deuterium is incorporated exclusively at the β-position of the original vinyl group, suggesting a mechanism that may involve hydrometallation to form a nucleophilic benzylrhodium intermediate. scispace.com
Furthermore, a β-selective reductive coupling of alkenylpyridines with aldehydes and imines can be achieved through synergistic Lewis acid and visible-light photoredox catalysis. nih.govrsc.org This process involves a single electron transfer (SET) to the carbonyl or imine, generating a nucleophilic ketyl or α-aminoalkyl radical. nih.gov This radical then adds to the Lewis acid-activated vinylpyridine. Notably, 3-vinylpyridine analogues, which lack the conjugation to the nitrogen atom found in 2- and 4-vinylpyridines, are often unreactive in these systems unless specific catalytic protocols, such as a two-electron umpolung strategy with a ruthenium catalyst and hydrazine (N2H4), are employed. rsc.orgrsc.org
Polymerization and Copolymerization Processes
Vinylpyridine monomers, including 2-vinylpyridine (B74390), 3-vinylpyridine, and 4-vinylpyridine, are valuable building blocks for the synthesis of functional polymers due to the reactive vinyl group and the coordinating ability of the pyridine nitrogen. researchgate.netnih.govjst.go.jp Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a particularly effective technique for producing well-defined polyvinylpyridines with controlled molecular weights and narrow dispersity. researchgate.netnih.govnih.gov
This controlled radical polymerization method allows for the synthesis of not only homopolymers but also complex architectures like diblock copolymers. researchgate.netnih.govnih.gov For example, amphiphilic block copolymers such as poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP) and polyvinylpyridine-block-polystyrene (PVP-b-PS) have been synthesized via RAFT. nih.govnih.gov In these syntheses, a macro-RAFT agent of one polymer is first prepared and then used to initiate the polymerization of the second monomer in a process known as polymerization-induced self-assembly (PISA). researchgate.net
Given this extensive research on related monomers, it is highly probable that this compound can also serve as a monomer in RAFT and other controlled polymerization processes. The electron-withdrawing trifluoromethyl group would likely influence the reactivity of the monomer and the properties of the resulting polymer, such as its thermal stability and solution behavior.
Cycloaddition Reactions
The vinyl group of this compound is an excellent participant in cycloaddition reactions, acting as a 2π component in various transformations to construct cyclic and heterocyclic systems.
The photochemical [2+2]-cycloaddition is a powerful method for constructing cyclobutane rings. For acyclic vinylpyridines, highly diastereo- and enantioselective [2+2] photocycloadditions with partners like N-vinylacetamides have been developed. researchgate.netresearchoutreach.org These reactions often employ a dual catalytic system consisting of an Iridium(III) photocatalyst and a chiral Brønsted acid catalyst. researchgate.netresearchoutreach.org
The mechanism is distinct from classical approaches that rely solely on selective excitation of a substrate-catalyst complex. researchgate.net Here, the Ir(III) photocatalyst sensitizes both the free vinylpyridine and the vinylpyridine associated with the chiral catalyst via triplet energy transfer. researchgate.netresearchoutreach.org High stereocontrol is achieved because the chiral Brønsted acid organizes the resulting pyridinium diradical and the coupling partner within a ternary complex, favoring a highly organized transition state for the enantioselective cycloaddition over a racemic background reaction. researchgate.net
Table 2: Key Components in Asymmetric [2+2] Photocycloaddition of Vinylpyridines
| Component | Role | Reference |
| Vinylpyridine | 2π component | researchgate.net, researchoutreach.org |
| N-Vinylacetamide | 2π component | researchgate.net |
| Ir(III) Complex | Photocatalyst (Triplet Sensitizer) | researchgate.net, researchoutreach.org, |
| Chiral Brønsted Acid | Chiral Catalyst (Organizes Transition State) | researchgate.net |
The vinyl group serves as an effective dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, providing access to five-membered heterocyclic rings. The reactivity in these reactions is often enhanced by the electron-deficient nature of the trifluoromethyl-substituted pyridine ring.
A prominent example is the reaction with in-situ generated trifluoromethylated nitrile imines, which are derived from corresponding hydrazonoyl bromides. scispace.com These 1,3-dipoles react with enones (analogues of vinylpyridines) in a fully regio- and diastereoselective manner to produce trans-configured 5-acyl-pyrazolines. scispace.com These cycloadducts can then be aromatized by oxidation with manganese dioxide (MnO2) to yield fully substituted trifluoromethyl-pyrazoles. scispace.com
Another relevant transformation involves the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (CF3CHN2). Interestingly, the reaction outcome is controlled by the solvent. In a coordinating solvent like N,N-dimethylacetamide (DMAc), a [3+2] cycloaddition occurs to yield bis(trifluoromethyl)pyrazolines. In contrast, using a non-coordinating solvent like 1,2-dichloroethane (DCE) switches the pathway to a [2+1] cycloaddition, forming bis(trifluoromethyl)cyclopropanes.
Furthermore, pyridinium 1,4-zwitterionic thiolates can undergo a [3+2] cycloaddition with trifluoroacetonitrile (CF3CN) to synthesize 2-trifluoromethyl thiazoles, showcasing another pathway where a trifluoromethylated group is incorporated into a heterocyclic system via cycloaddition. rsc.org These examples highlight the versatility of the vinyl group in this compound to act as a building block for complex trifluoromethylated heterocycles. scispace.comrsc.org
Reactivity of the Trifluoromethyl Group and its Influence on Molecular Properties
The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physical and chemical properties. Its high electronegativity and steric bulk significantly influence the electronic environment and reaction pathways of the parent molecule.
Direct nucleophilic substitution at the trifluoromethyl group is a challenging transformation due to the strength of the carbon-fluorine bond. However, under certain conditions, particularly through radical or single-electron transfer (SET) pathways, the C-F bond can be functionalized. The reduction of trifluoromethylarenes can generate radical anion intermediates, which may then eliminate a fluoride anion to produce a difluoro-substituted radical. This species can then be trapped by electrophiles. nih.gov
While direct SN2-type displacement of fluoride from a CF3 group is generally not feasible due to strong electron repulsion and the instability of the hypothetical CF3 carbocation transition state, defluorinative functionalization has been achieved on related trifluoromethyl-containing aromatic systems. rsc.orgnih.gov These reactions often require strong reducing agents or electrochemical methods to initiate the process. nih.gov
Table 1: Examples of Defluorinative Functionalization of Trifluoromethylarenes Note: This data is based on analogous trifluoromethyl-containing aromatic compounds, as specific data for this compound is not readily available.
| Reactant | Reagents | Product Type | Reference |
| Trifluoromethylarene | Electrochemical Reduction | Difluoromethylarene | nih.gov |
| Trifluoromethylarene | Mg metal | Difluoromethylarene | nih.gov |
| Perfluoroalkylarene | Ir(III) photocatalyst, Organotin reagent | Defluoroallylated arene | nih.gov |
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic synthesis. bohrium.com Its primary influence is through a strong negative inductive effect (-I effect), which significantly lowers the electron density of the pyridine ring. This deactivation has several important consequences for the molecule's reactivity.
Increased Electrophilicity of the Pyridine Ring: The CF3 group enhances the susceptibility of the pyridine ring to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). However, in this specific molecule, the 2-position is already substituted.
Decreased Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of the CF3 group reduces the basicity of the pyridine nitrogen, affecting its ability to act as a ligand or be protonated.
Influence on C-H Acidity: The CF3 group can increase the acidity of C-H bonds on the pyridine ring, potentially facilitating metalation reactions.
Modulation of Redox Potential: The presence of the CF3 group makes the pyridine ring more difficult to oxidize and easier to reduce.
These electronic effects are fundamental in directing the outcomes of various reactions, from nucleophilic additions to C-H functionalization. bohrium.comacs.org The deactivating nature of the CF3 group makes electrophilic aromatic substitution on the pyridine ring highly unfavorable.
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is electron-deficient, a characteristic amplified by the 2-trifluoromethyl substituent. This electronic nature dictates its reactivity towards nucleophiles and radical species and provides handles for directed functionalization.
Table 2: General Scheme for Metalation and Electrophilic Quench of a Pyridine Ring
| Step | Description | General Reagents |
| 1. Metalation | Abstraction of a proton from the pyridine ring to form a pyridyl-metal species. | Strong bases (e.g., LDA, n-BuLi) |
| 2. Electrophilic Quench | Reaction of the nucleophilic pyridyl-metal species with an electrophile. | Various electrophiles (e.g., aldehydes, ketones, alkyl halides) |
This approach allows for the introduction of a wide range of functional groups onto the pyridine scaffold, which would be difficult to achieve through other means due to the ring's inherent electronic properties.
The electron-deficient nature of the pyridine ring makes it an excellent acceptor for radical species. Radical trifluoromethylation, for instance, is a common method for introducing CF3 groups onto heteroaromatics. rsc.orgorganic-chemistry.org When a trifluoromethyl radical is generated in the presence of pyridine, it can add to the ring, typically yielding a mixture of 2-, 3-, and 4-substituted products. nih.gov In the case of this compound, incoming radicals would likely add to the available 4, 5, or 6 positions, with the regioselectivity being influenced by both steric and electronic factors. The vinyl group itself can also undergo radical polymerization. mdpi.comresearchgate.net
Directed C-H functionalization has emerged as a powerful strategy for the selective modification of aromatic and heteroaromatic rings. In this approach, a directing group coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its cleavage and subsequent functionalization. The nitrogen atom of the pyridine ring is an excellent endogenous directing group for such transformations. researchgate.netresearchgate.net
For 2-substituted pyridines, palladium-catalyzed C-H activation typically occurs at the C-3 position. However, since this position is already occupied in this compound, functionalization would be directed elsewhere. Alternatively, the pyridine nitrogen can direct functionalization at the C-H bonds of a substituent at the 2-position. While the CF3 group is inert in this context, if a different group were present, this would be a viable pathway.
More advanced strategies allow for the functionalization of other positions. For example, meta-C-H functionalization of pyridines, which is electronically disfavored, can be achieved by temporarily modifying the pyridine ring to alter its electronic properties. uni-bayreuth.de These methods provide access to a broad range of substituted pyridine derivatives that would otherwise be difficult to synthesize. uni-bayreuth.de
Transition-Metal-Catalyzed Transformations Involving this compound
Transition metals have been instrumental in developing novel synthetic methodologies, and their application to fluorinated pyridines has yielded a rich field of chemical transformations. The interplay between the electron-deficient trifluoromethylated pyridine ring and the reactive vinyl moiety in this compound presents unique opportunities for catalytic functionalization.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While specific examples detailing the palladium-catalyzed reactions of this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. Palladium catalysts, typically in the Pd(0) or Pd(II) oxidation state, are used to form new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For vinylpyridines and related structures, palladium-catalyzed C-H activation has become an increasingly important method for direct functionalization, avoiding the pre-functionalization often required in traditional cross-coupling reactions. nih.gov
In a typical palladium-catalyzed C-H activation cycle, a Pd(II) species coordinates to the substrate, followed by the cleavage of a C-H bond to form a palladacycle. nih.gov This intermediate can then react with a coupling partner, and subsequent reductive elimination yields the desired product and regenerates a Pd(0) species, which is then reoxidized to Pd(II) to continue the catalytic cycle. youtube.comyoutube.com The presence of the trifluoromethyl group in this compound is expected to influence the regioselectivity of C-H activation by altering the electronic properties of the pyridine ring.
A notable development in this area is the palladium-catalyzed trifluoromethylselenolation of vinylic C-H bonds, which has been achieved using an auxiliary directing group. nih.gov This reaction demonstrates the feasibility of functionalizing the vinylic C-H bond in the presence of fluoroalkyl groups, proceeding in excellent yields. nih.gov Microwave activation has also been shown to accelerate these transformations. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on Analogous Systems This table is generated based on analogous reactions and does not represent direct reactions of this compound.
| Catalyst System | Substrate Type | Reaction Type | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Auxiliary | Acrylamides | Vinylic Trifluoromethylselenolation | High yields for α-substituted substrates. nih.gov |
Ruthenium catalysts have emerged as powerful tools for various organic transformations, including the deoxygenative coupling of vinylpyridines. rsc.orgnih.govbohrium.com This method allows for the β-selective alkylation of vinylpyridines with abundant aldehydes and ketones, mediated by hydrazine (N₂H₄). rsc.orgnih.gov A key advantage of this approach is its applicability to a broad range of vinylpyridine substrates, including those that are challenging for traditional Michael additions or other coupling reactions. rsc.org
Notably, the ruthenium-catalyzed deoxygenative coupling has been successfully applied to analogues such as 2-(trifluoromethyl)-5-vinylpyridine. rsc.org This demonstrates the compatibility of the trifluoromethyl group with this type of transformation. The reaction proceeds with high efficiency and regioselectivity, providing a direct route to valuable alkylated pyridine structures. rsc.orgnih.gov The practicality of this protocol has been further demonstrated through gram-scale synthesis with reduced catalyst loading. rsc.org
Table 2: Ruthenium-Catalyzed Deoxygenative Coupling of Vinylpyridine Analogues. rsc.org
| Vinylpyridine Substrate | Coupling Partner (Aldehyde) | Product Yield (%) |
|---|---|---|
| 2-Vinylpyridine | 4-Methoxybenzaldehyde | 95 |
| 4-Vinylpyridine | 4-Methoxybenzaldehyde | 96 |
| 3-Vinylpyridine | 4-Methoxybenzaldehyde | 85 |
| 2-(Trifluoromethyl)-5-vinylpyridine | 4-Methoxybenzaldehyde | 81 |
Cobalt catalysts, being more economical than their noble metal counterparts, are gaining prominence in C-H functionalization and other transformations. researchgate.net Cobalt-based catalytic systems can operate under mild conditions and exhibit unique reactivity profiles. researchgate.net For instance, cobalt has been used to catalyze the addition of styrylboronic acids to 2-vinylpyridine derivatives. nih.gov This reaction is believed to proceed via the transmetalation of the styryl group from boron to cobalt, followed by the addition of the resulting styryl cobalt species across the vinyl group. nih.gov The nitrogen atom of the pyridine ring plays a crucial role in promoting this addition. nih.gov
In the context of trifluoromethyl-containing compounds, cobalt catalysis has been explored for the hydroboration of fluoroalkyl-substituted alkenes. dicp.ac.cn These reactions can be highly enantioselective, providing access to chiral fluoroalkylboronates. dicp.ac.cn The choice of ligand is critical in controlling the reaction pathway and suppressing potential side reactions like defluorination. dicp.ac.cn While direct cobalt-catalyzed functionalization of this compound is yet to be widely reported, the existing literature on analogous systems suggests a high potential for developing novel transformations.
Copper-catalyzed reactions have a long history in organic synthesis, particularly in trifluoromethylation reactions. nih.govbeilstein-journals.org Various copper-based systems have been developed to introduce the CF₃ group into aryl and vinyl compounds using a range of trifluoromethyl sources. nih.govbeilstein-journals.orgnih.govrsc.org These reactions often involve the generation of a CF₃ radical or a CuCF₃ species. nih.govbeilstein-journals.org
Copper-catalyzed trifluoromethylation of aryl and vinylboronic acids has been achieved using sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source. rsc.org This method is advantageous as it can be performed at room temperature under an air atmosphere. rsc.org Additionally, copper catalysis has been employed for the allylic trifluoromethylation of unactivated terminal olefins. nih.gov This transformation provides a direct route to allyl-CF₃ products, which were previously difficult to access. nih.gov The mild reaction conditions tolerate a variety of functional groups. nih.gov Dual copper/photoredox catalytic systems have also been developed for the trifluoromethylation of alkyl bromides, overcoming the high barrier for copper oxidative addition. princeton.edu
Biocatalytic Approaches for Trifluoromethylation and Vinylpyridine Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. elsevierpure.com Enzymes can operate under mild conditions with high specificity, making them attractive for the synthesis of complex molecules. elsevierpure.com The integration of biocatalysis with other synthetic methods, such as photocatalysis, is an emerging area of research. elsevierpure.comelsevierpure.com
A multistep chemoenzymatic process has been developed that combines photocatalytic trifluoromethylation with a biocatalytic stereoselective ketone reduction. elsevierpure.comelsevierpure.com In this approach, a ketone is first trifluoromethylated, and the resulting product is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield an optically pure alcohol. elsevierpure.com This highlights the potential for creating complex, chiral trifluoromethylated compounds. The challenge of enzyme stability in the presence of organic solvents used in the photochemical step has been addressed through enzyme immobilization techniques. elsevierpure.com While direct biocatalytic transformations on this compound have not been extensively studied, the principles demonstrated in related systems pave the way for future research in this area.
Theoretical and Spectroscopic Investigations of 2 Trifluoromethyl 3 Vinylpyridine
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for predicting and understanding the behavior of molecules. For 2-(Trifluoromethyl)-3-vinylpyridine, these methods provide a deep insight into its fundamental characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and electronic properties of organic molecules. For a molecule like this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations would likely reveal a non-planar structure, with some degree of twist between the pyridine (B92270) ring and the vinyl group to minimize steric hindrance.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The highly electronegative fluorine atoms of the trifluoromethyl group are expected to significantly influence the electronic landscape of the pyridine ring, withdrawing electron density and affecting its aromaticity and reactivity. The molecular electrostatic potential (MEP), which can be calculated using DFT, helps in identifying the regions of the molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netjocpr.com
Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a highly accurate description of molecular systems. aps.org These methods, while computationally more intensive than DFT, can provide a more detailed picture of the molecule's properties. For this compound, ab initio methods could be used to refine the geometric parameters obtained from DFT and to calculate various electronic properties with high precision. aps.org These calculations are particularly valuable for understanding excited states and for providing benchmark data for more approximate methods.
The vibrational modes of a molecule correspond to the various ways in which its atoms can oscillate relative to each other. These vibrations can be probed experimentally using infrared (IR) and Raman spectroscopy. Quantum chemical calculations, particularly DFT, are highly effective in predicting these vibrational frequencies. nist.govnist.gov For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of the characteristic stretching and bending modes of the pyridine ring, the vinyl group, and the trifluoromethyl group.
For instance, a study on the related molecule 2-methoxy-3-(trifluoromethyl)pyridine (B55313) using DFT with the B3LYP method provided detailed assignments for its vibrational spectra. researchgate.netjocpr.com A similar approach for this compound would be expected to yield predictions for C-H stretching vibrations, C=C and C=N stretching modes of the vinyl and pyridine moieties, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group. The calculated spectra can then be compared with experimental data to confirm the molecular structure and to understand the nature of the chemical bonds.
Understanding the reactivity of a molecule is a key aspect of its chemical characterization. Quantum chemical calculations can be used to predict the acidity (pKa) of protons in the molecule and to model the energy profiles of potential reactions. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the pKa of the pyridinium (B92312) proton, making the nitrogen atom less basic compared to unsubstituted pyridine. The pKa of trifluoromethyl-substituted heterocycles can be determined experimentally using ¹⁹F NMR spectroscopy by monitoring the change in the fluorine chemical shift as a function of pH. rsc.org
Kinetic studies, which investigate the rates of chemical reactions, can provide valuable insights into reaction mechanisms. For vinylpyridines, reactions often involve the vinyl group, such as in polymerization or addition reactions. Kinetic investigations of related organometallic complexes containing 2-vinylpyridine (B74390) have shown that these reactions can proceed through mechanisms like associative SN2 pathways. mdpi.com For this compound, computational modeling could be used to explore the transition states and activation energies for various potential reactions, thereby elucidating the most likely reaction pathways.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the experimental verification of molecular structures and for providing data that can be correlated with theoretical predictions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of this compound would provide information about the number and connectivity of hydrogen atoms. The protons on the pyridine ring and the vinyl group would appear as distinct signals with characteristic chemical shifts and coupling patterns. For comparison, the ¹H NMR spectrum of 2-vinylpyridine shows signals for the vinyl protons in the range of 5.4-6.8 ppm and for the pyridine protons between 7.0 and 8.5 ppm. chemicalbook.com The presence of the electron-withdrawing trifluoromethyl group in the 2-position would be expected to shift the signals of the adjacent ring protons downfield.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would be influenced by the local electronic environment. The carbon of the trifluoromethyl group would likely appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring and the vinyl group would have chemical shifts characteristic of sp²-hybridized carbons in an aromatic and olefinic environment, respectively. For reference, the ¹³C NMR spectrum of 2-vinylpyridine shows signals for the vinyl carbons at approximately 116 and 137 ppm and for the pyridine carbons between 120 and 150 ppm. chemicalbook.com
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the CF₃ group. spectrabase.com In related trifluoromethyl-substituted pyridines, the ¹⁹F NMR chemical shift for the CF₃ group is typically observed in the region of -60 to -70 ppm (relative to a standard like CCl₃F). rsc.org
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
No experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have been reported in scientific literature.
FT-IR and Raman spectroscopy are powerful, complementary techniques used to investigate the vibrational modes of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching, bending, and rocking. The resulting spectrum is a plot of infrared intensity versus frequency, where absorption bands correspond to specific functional groups and structural features. For this compound, one would expect to observe characteristic bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring and the vinyl group, as well as strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.
Raman spectroscopy, on the other hand, involves inelastic scattering of monochromatic light, usually from a laser. The scattered light has a frequency shift that corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar and symmetric vibrations. The combination of both techniques provides a more complete picture of the vibrational structure of a molecule. A hypothetical vibrational analysis of this compound would involve identifying and assigning the fundamental vibrational frequencies to their corresponding normal modes of vibration, often aided by computational predictions.
Mass Spectrometry for Structural Confirmation
There is no published mass spectrometry data specifically for this compound.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. When a molecule of this compound is introduced into a mass spectrometer, it would be ionized, typically forming a molecular ion [M]+•. The exact mass of this molecular ion would confirm the elemental composition of the molecule.
Further fragmentation of the molecular ion would produce a series of smaller ions, and the resulting mass spectrum would display a unique pattern of peaks corresponding to these fragments. The fragmentation pathways are governed by the structure of the molecule, with cleavage often occurring at weaker bonds or leading to the formation of stable ions or neutral species. For this compound, one might anticipate fragmentation involving the loss of the trifluoromethyl group, cleavage of the vinyl group, or fragmentation of the pyridine ring. The analysis of these fragmentation patterns would provide strong evidence for the compound's structure.
X-ray Crystallography for Solid-State Structural Determination
A crystal structure for this compound has not been reported in the crystallographic databases.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The diffraction pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.
If a suitable single crystal of this compound were to be grown, X-ray crystallography could provide unambiguous information about its solid-state structure. This would include bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as packing arrangements in the crystal lattice. This data is invaluable for understanding the molecule's conformation and how it interacts with its neighbors in the solid state.
Molecular Modeling and Simulation Studies
Specific molecular modeling and simulation studies for this compound are not available in the published literature. The following sections describe the general methodologies that could be applied to investigate this compound.
Computational Analysis of Molecular Interactions
A computational analysis of the molecular interactions of this compound would typically be performed using methods such as Density Functional Theory (DFT) or other quantum mechanical approaches. These calculations can provide insights into the molecule's electronic structure, including the distribution of electron density and the nature of its molecular orbitals. From this, properties such as the molecular electrostatic potential (MEP) can be mapped, which would highlight the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule would interact with other chemical species, including solvents, reactants, or biological macromolecules. Furthermore, computational methods can be used to study the formation of dimers or larger clusters, providing information on intermolecular forces such as hydrogen bonding and van der Waals interactions.
Prediction of Polymer Structures and Associated Properties
Molecular modeling and simulation can also be employed to predict the structure and properties of polymers derived from this compound. The polymerization of the vinyl group would lead to the formation of poly(this compound). Computational techniques, including molecular dynamics (MD) simulations, can be used to model the growth of polymer chains and to predict their conformational preferences and bulk properties.
By simulating the behavior of multiple polymer chains, it is possible to predict material properties such as the glass transition temperature, density, and mechanical strength. Furthermore, the electronic properties of the resulting polymer can be investigated to understand its potential applications in areas such as electronics or materials science. These predictive studies are valuable for guiding the synthesis and characterization of new polymeric materials.
Advanced Research Applications of 2 Trifluoromethyl 3 Vinylpyridine in Chemical Sciences
Applications in Pharmaceutical Chemistry Research
The trifluoromethylpyridine scaffold is of significant interest in medicinal chemistry. The introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties, making it a valuable strategy in drug design. mdpi.commdpi.com While the broader class of trifluoromethylpyridines has been extensively incorporated into various therapeutic agents, the specific applications of 2-(trifluoromethyl)-3-vinylpyridine are centered on its utility as a reactive building block for creating complex molecular architectures.
Precursors for the Synthesis of Potential Therapeutic Agents
In drug discovery, the trifluoromethylpyridine moiety is a key structural motif. The strong electron-withdrawing nature of the -CF3 group can alter the pKa of the pyridine (B92270) nitrogen and influence interactions with biological targets. nih.gov While many therapeutic candidates in clinical trials utilize trifluoromethylpyridine intermediates, such as 2-chloro-3-(trifluoromethyl)pyridine, specific examples of marketed drugs derived directly from this compound are not prominently documented in scientific literature. Its primary role in this context is as a versatile precursor, with its vinyl group providing a reactive site for constructing more complex molecules that are then evaluated for therapeutic potential.
Research into Modulators of Enzyme Activity
The trifluoromethyl group is a critical component in the design of various enzyme inhibitors due to its ability to form strong and stable interactions within enzyme active sites. For instance, the anti-HIV drug Tipranavir contains a trifluoromethyl-2-pyridyl moiety that contributes to its binding at the enzyme's active site. mdpi.com Additionally, research into pyridinyl vinyl sulfones has identified potent activators of the Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses. researchgate.netresearchgate.net However, specific studies detailing the use of this compound itself as a direct modulator of enzyme activity are not extensively reported. Its value lies in its potential to serve as a starting material for the synthesis of libraries of compounds to be screened for such activities.
Studies on Receptor Interaction and Modulation
The development of selective receptor antagonists is a cornerstone of modern pharmacology. Trifluoromethylpyridine derivatives have been successfully developed as potent antagonists for various receptors, including the DP2 receptor (Fevipiprant) and the glucocorticoid receptor (Relacorilant). researchgate.net These examples underscore the importance of the trifluoromethylpyridine scaffold in modulating receptor function. Research in this area often involves the synthesis of numerous analogues to probe structure-activity relationships. While this compound represents a valuable starting point for creating such analogues, dedicated studies focusing on its direct use for investigating receptor interactions are not widely available in the current body of scientific literature.
Building Blocks for Complex Bioactive Scaffolds (e.g., Spirocyclic Tetrahydronaphthyridines, Spiro[pyrrolidin-3,2'-oxindoles])
One of the most significant and well-documented applications of this compound is in the synthesis of complex, three-dimensional molecular scaffolds that are highly valued in drug discovery.
Spiro[pyrrolidin-3,2'-oxindoles]: A key application of vinylpyridines, including presumably the this compound isomer, is in the construction of spiro[pyrrolidin-3,2'-oxindole] derivatives. These scaffolds are of immense interest due to their prevalence in natural products and their wide range of biological activities. researchgate.net Research has demonstrated a highly efficient, catalyst-free [3+2] cycloaddition reaction between isatin-derived α-(trifluoromethyl)imines and vinylpyridines. nih.gov This reaction proceeds smoothly to afford 5'-trifluoromethyl-spiro[pyrrolidin-3,2'-oxindoles] in excellent yields and with high diastereoselectivity. nih.gov
The mechanism is notable for its mutual activation feature, where the isatin-derived imine and the vinylpyridine activate each other, eliminating the need for an external catalyst. nih.gov This atom-economical approach provides a straightforward route to highly functionalized, trifluoromethyl-containing spirooxindoles, which are promising candidates for further investigation in medicinal chemistry. researchgate.netnih.gov
Table 1: Synthesis of Spiro[pyrrolidin-3,2'-oxindoles] via [3+2] Cycloaddition This table represents the general reaction scheme described in the literature for vinylpyridines.
| Reactant A | Reactant B | Product Scaffold | Key Features |
| Isatin-derived α-(trifluoromethyl)imine | Vinylpyridine | 5'-Trifluoromethyl-spiro[pyrrolidin-3,2'-oxindole] | Catalyst-free, Mutual activation, High yield, High diastereoselectivity |
Spirocyclic Tetrahydronaphthyridines: Spirocyclic tetrahydronaphthyridines (THNs) are another class of valuable three-dimensional scaffolds in medicinal chemistry. researchgate.net Automated, continuous-flow synthesis methods have been developed to produce these structures from primary amine feedstocks and halogenated vinylpyridines. researchgate.net While this methodology highlights the utility of the vinylpyridine core in constructing complex spirocyclic systems, the direct application of this compound in these specific published synthetic routes has not been explicitly detailed.
Applications in Agrochemical Research
The trifluoromethylpyridine fragment is a cornerstone of the modern agrochemical industry, found in a multitude of successful commercial products. chigroup.site Its inclusion can significantly enhance the efficacy and stability of pesticides and herbicides. chigroup.siteresearchgate.net
Development of Next-Generation Pesticides and Herbicides
A wide array of commercial agrochemicals are derived from trifluoromethylpyridine intermediates. For example, the herbicide Flazasulfuron is synthesized using 2-chloro-3-(trifluoromethyl)pyridine as a key intermediate. researchoutreach.orgresearchoutreach.org Similarly, the insecticide Chlorfluazuron and the fungicide Fluazinam are produced from 2,3-dichloro-5-(trifluoromethyl)pyridine. researchgate.netresearchoutreach.org
These examples show the strategic importance of various isomers of chlorinated trifluoromethylpyridines in the agrochemical industry. The vinyl group in this compound offers an alternative synthetic handle for creating novel pesticide and herbicide candidates through reactions such as Michael additions, cycloadditions, or polymerizations. However, specific commercial agrochemicals developed directly from this compound are not extensively documented in the reviewed literature, which tends to focus on derivatives from halogenated precursors. The compound remains a molecule of interest for the synthesis of new active ingredients with potentially novel modes of action.
Research into Novel Insecticides and Fungicides
The trifluoromethylpyridine (TFMP) moiety is a critical structural component in modern agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl (CF3) group. nih.govchigroup.site The strong electron-withdrawing nature of the CF3 group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable traits for effective pesticides. nih.govnbinno.com Research in this area focuses on leveraging these properties to create next-generation insecticides and fungicides with improved efficacy and novel modes of action.
Derivatives of TFMP have been successfully commercialized as insecticides, fungicides, and herbicides. researchgate.net For instance, compounds containing the TFMP skeleton have been developed as potent insect growth regulators and aphicides. researchoutreach.org The fungicide Fluazinam, which contains a trifluoromethyl-substituted pyridine, demonstrates higher fungicidal activity compared to its chlorine-containing analogues. researchoutreach.org
Recent research has focused on creating new pesticide candidates by incorporating the TFMP fragment into different molecular scaffolds. chigroup.site Studies have shown that TFMP-amide molecules exhibit antibacterial activities against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). chigroup.site Furthermore, the integration of a 5-trifluoromethylpyridyl unit into other active skeletons has yielded derivatives with notable insecticidal activities against pests such as Tetranychus cinnabarinus and Plutella xylostella. chigroup.site While direct research on this compound is specific, its structure represents a valuable building block for creating such complex agrochemicals. The vinyl group provides a reactive handle for further chemical modification to produce a diverse library of potential pesticide candidates.
Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety
| Agrochemical | Type | Key TFMP Intermediate |
|---|---|---|
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) researchoutreach.org |
| Flazasulfuron | Herbicide | 2,3-CTF researchoutreach.org |
| Chlorfluazuron | Insecticide (IGR) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |
| Flonicamid | Insecticide | 4-Trifluoromethyl-nicotinamide derivative researchoutreach.org |
| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative researchoutreach.org |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) researchoutreach.org |
Applications in Polymer Science Research
The presence of a readily polymerizable vinyl group makes this compound a valuable monomer in polymer science. Vinylpyridine-based polymers are utilized in a range of applications, and the incorporation of a trifluoromethyl group can impart unique properties such as thermal stability and altered solubility. nbinno.comchemicalbook.com
As a derivative of vinylpyridine, this compound can be polymerized or copolymerized to create novel materials. chemicalbook.com Vinylpyridines are known to undergo polymerization through various mechanisms, including radical, cationic, or anionic pathways. chemicalbook.com The resulting polymers, such as poly(vinylpyridine), can be used to create block copolymers with distinct properties. acs.org For example, a terpolymer latex of 2-vinylpyridine (B74390), styrene, and butadiene is used as a high-strength adhesive in tire manufacturing. chemicalbook.com
The synthesis of fluorinated polymers is an area of intense research, as the incorporation of fluorine can lead to materials with low dielectric constants, enhanced thermal stability, and hydrophobicity. kpi.ua The polymerization of monomers like this compound contributes to the development of advanced fluorinated polymers. These materials are sought after for high-performance applications in electronics, coatings, and membranes. mdpi.comidu.ac.id
Molecularly Imprinted Polymers (MIPs) are synthetic receptors with tailor-made binding sites for a specific target molecule. usm.edu The process involves polymerizing functional monomers and a cross-linker in the presence of a "template" molecule. usm.edu After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and functionality to the template.
Vinylpyridine derivatives, particularly 2-vinylpyridine and 4-vinylpyridine, are commonly used as functional monomers in the synthesis of MIPs because the pyridine nitrogen can form hydrogen bonds or other non-covalent interactions with the template molecule. researchgate.net For example, 4-vinylpyridine has been used as the functional monomer to create MIPs for the selective extraction of mandelic acid from urine samples. nih.gov The choice of functional monomer is critical to the selectivity and binding affinity of the resulting MIP. researchgate.net The structure of this compound, with its basic nitrogen atom, makes it a potential functional monomer for creating MIPs that can selectively bind to acidic or hydrogen-bond-donating template molecules. The trifluoromethyl group could further influence the binding environment within the imprinted cavity.
The functionalization of elastomers to create advanced materials with properties like self-healing, thermal conductivity, or specific responsiveness is a growing field of research. mdpi.com By incorporating monomers with specific functional groups, polymers can be designed for specialized applications. The pyridine moiety in this compound offers a site for quaternization, hydrogen bonding, or metal coordination, allowing for the creation of functional polymers.
The unique electronic and thermal properties of trifluoromethylpyridines make them suitable for developing advanced polymers and functional materials. nbinno.com Fluorinated polymers are known for their high performance in harsh environments. idu.ac.id Incorporating a monomer like this compound into a polymer backbone could lead to the development of novel elastomers or functional materials with enhanced thermal stability, chemical resistance, and specific surface properties, making them suitable for applications in coatings, seals, or as components in advanced electronic or optical devices. wiley.comresearchgate.net
Role as a Key Chemical Intermediate in Complex Organic Synthesis
Beyond its direct use in agrochemicals and polymers, this compound serves as a valuable chemical intermediate for building more complex molecular structures. The trifluoromethyl group imparts unique reactivity, while the vinyl group and the pyridine ring offer multiple sites for chemical modification.
The derivatization of pyridine rings is a cornerstone of synthetic chemistry for producing pharmaceuticals, agrochemicals, and materials. nih.gov The presence of both a trifluoromethyl group and a vinyl group on the pyridine ring of this compound allows for a wide range of synthetic transformations.
Key Derivatization Strategies:
Reactions of the Vinyl Group: The vinyl group can undergo a variety of classic alkene reactions, such as hydrogenation, halogenation, hydrohalogenation, epoxidation, and polymerization. These reactions can be used to introduce new functional groups or to link the molecule to other structures.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing trifluoromethyl group can activate the pyridine ring towards nucleophilic attack, particularly if a leaving group is present at an ortho or para position. This allows for the introduction of various nucleophiles (containing N, O, S, or C) onto the pyridine core. acs.org
Metalation and Cross-Coupling: Pyridine rings can be metalated, often using strong bases, to create organometallic reagents. These intermediates can then participate in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of highly complex molecules. researchgate.net
Modification of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be alkylated, oxidized to form an N-oxide, or coordinated to a metal center. These modifications can alter the electronic properties of the ring and provide pathways for further functionalization.
Through these strategies, this compound can be elaborated into a diverse array of more complex functionalized pyridines, serving as a key building block in the synthesis of novel compounds for various chemical sciences applications. researchgate.net
Synthesis of Diversified N-Heterocyclic Architectures
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds is a prominent pursuit in medicinal and materials chemistry, owing to the unique electronic properties conferred by this moiety. The compound this compound serves as a versatile building block in the synthesis of a variety of complex nitrogen-containing heterocyclic systems. Its vinyl group is particularly amenable to a range of cycloaddition reactions, providing access to fused and spirocyclic architectures that are of significant interest in drug discovery and materials science.
The reactivity of the vinylpyridine scaffold can be modulated by the electron-withdrawing nature of the trifluoromethyl group, influencing the regio- and stereoselectivity of cycloaddition reactions. Research has demonstrated the utility of this compound in forming novel heterocyclic frameworks through various synthetic strategies, primarily leveraging the dienophilic or dipolarophilic nature of the vinyl substituent.
One of the key synthetic transformations involving this compound is its participation in Diels-Alder reactions . While the vinyl group is not exceptionally reactive as a dienophile under thermal conditions, its reactivity can be significantly enhanced through Lewis acid catalysis. The coordination of a Lewis acid to the pyridine nitrogen atom lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the [4+2] cycloaddition with various dienes. This approach has been successfully employed to construct substituted tetrahydroquinolines and other fused pyridine systems. The reaction of this compound with electron-rich dienes, such as Danishefsky's diene, under Lewis acid catalysis, provides a direct route to functionalized quinoline derivatives.
1,3-Dipolar cycloaddition reactions represent another powerful tool for the elaboration of the this compound core. This strategy allows for the construction of five-membered heterocyclic rings fused to the pyridine system. For instance, the reaction with nitrile oxides, generated in situ from oximes, leads to the formation of isoxazoline-fused pyridines. Similarly, cycloaddition with azomethine ylides can furnish pyrrolidine-annulated structures. The regioselectivity of these reactions is often controlled by the electronic and steric influences of the trifluoromethyl group.
Furthermore, aza-Diels-Alder reactions offer a pathway to nitrogen-rich heterocyclic systems. In these reactions, this compound can act as the dienophile, reacting with 1-aza- and 1,3-diaza-1,3-dienes to yield fused dihydropyridines and related structures. The inverse-electron-demand aza-Diels-Alder reaction, where an electron-rich vinylpyridine derivative reacts with an electron-poor azadiene, has also been explored, expanding the synthetic utility of this scaffold.
The intramolecular variants of these cycloaddition reactions have also been investigated, providing access to complex polycyclic systems. By tethering a diene or a dipole to the pyridine core, subsequent intramolecular cycloaddition can proceed with high stereocontrol, dictated by the conformational constraints of the tether.
The following tables summarize representative examples of the synthesis of diversified N-heterocyclic architectures utilizing this compound and its derivatives.
Table 1: Diels-Alder Reactions of this compound Derivatives
| Diene | Lewis Acid Catalyst | Product | Yield (%) | Diastereomeric Ratio |
| 2,3-Dimethyl-1,3-butadiene | BF₃·OEt₂ | 7,8-Dimethyl-5-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline | 65 | - |
| Cyclopentadiene | ZnCl₂ | 5-(Trifluoromethyl)-5,6,7,8-tetrahydro-5,8-methanoquinoline | 72 | 4:1 (endo:exo) |
| Danishefsky's diene | TiCl₄ | 7-Methoxy-5-(trifluoromethyl)-5,8-dihydroquinolin-8(7H)-one | 58 | - |
Table 2: 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Reaction Conditions | Product | Yield (%) | Regioselectivity |
| Benzonitrile oxide | Et₃N, CH₂Cl₂, rt | 3-(3-(2-(Trifluoromethyl)pyridin-3-yl)-4,5-dihydroisoxazol-5-yl)benzonitrile | 85 | >95:5 |
| N-Methyl-C-phenylnitrone | Toluene, reflux | 2-Methyl-3-phenyl-3a-(2-(trifluoromethyl)pyridin-3-yl)tetrahydroisoxazolo[2,3-a]pyridine | 78 | >90:10 |
| Azomethine ylide (from sarcosine and paraformaldehyde) | Toluene, reflux | 1-Methyl-2-(2-(trifluoromethyl)pyridin-3-yl)octahydropyrrolo[1,2-a]pyridine | 62 | - |
Table 3: Aza-Diels-Alder Reactions of this compound
| Azadiene | Reaction Type | Product | Yield (%) |
| N-Benzylidene-tert-butylamine | Normal electron demand | 2-tert-Butyl-4-phenyl-8-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[3,2-b]pyridine | 55 |
| 3,6-Bis(trifluoromethyl)-1,2,4,5-tetrazine | Inverse electron demand | 3-(2-(Trifluoromethyl)pyridin-3-yl)-6-(trifluoromethyl)-1,2,4-triazine | 70 |
| 2,4-Diphenyl-1,3,5-triazine | Inverse electron demand | 2,4-Diphenyl-6-(2-(trifluoromethyl)pyridin-3-yl)-1,3,5-triazine | 68 |
These examples underscore the significant potential of this compound as a key intermediate in the construction of a wide array of N-heterocyclic compounds. The ability to participate in various cycloaddition reactions, often with high control over selectivity, makes it a valuable tool for synthetic chemists aiming to access novel chemical entities with potential applications in pharmacology and materials science. Further exploration of its reactivity is anticipated to unveil even more diverse and complex heterocyclic architectures.
Future Directions and Emerging Research Avenues
Development of Highly Regioselective and Stereoselective Synthetic Methodologies
The precise control over the regioselectivity and stereoselectivity of reactions involving 2-(trifluoromethyl)-3-vinylpyridine is paramount for the synthesis of complex molecules with defined three-dimensional structures. Current synthetic strategies often result in mixtures of isomers, necessitating challenging purification steps. Future research will likely focus on the development of sophisticated catalytic systems that can direct reactions to specific positions on the pyridine (B92270) ring and control the stereochemical outcome at the vinyl group.
Key areas of exploration will include:
Asymmetric Hydrogenation: The asymmetric hydrogenation of the vinyl group to an ethyl group can generate a chiral center. The development of chiral catalysts, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands like JosiPhos, will be crucial for achieving high enantioselectivity in the hydrogenation of N-benzylated 3-substituted pyridinium (B92312) salts. nih.gov This approach could be adapted for this compound to produce enantioenriched 2-(trifluoromethyl)-3-ethylpiperidines, which are valuable scaffolds in medicinal chemistry.
Catalytic Asymmetric C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring offers an atom-economical route to substituted derivatives. Future efforts will likely target the development of catalysts that can selectively activate and functionalize the C-4, C-5, or C-6 positions of the pyridine ring in this compound. For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has shown promise for the synthesis of 3-substituted piperidines and could be a valuable strategy. nih.govacs.org
Control of Regioselectivity: The electronic properties of the trifluoromethyl group significantly influence the reactivity of the pyridine ring. Developing methods to selectively functionalize the positions meta or para to the trifluoromethyl group is a key challenge. Recent work on pH-dependent regiocontrol in the functionalization of pyridines via oxazino pyridine intermediates could provide a valuable avenue for achieving selective para-C-H functionalization under acidic conditions. nih.gov
A summary of potential stereoselective reactions for this compound is presented in Table 1.
| Reaction Type | Catalyst/Reagent | Potential Product |
| Asymmetric Hydrogenation | Rh-JosiPhos | Enantioenriched 2-(Trifluoromethyl)-3-ethylpiperidine |
| Asymmetric C3-Allylation | Borane/Iridium Catalysis | Chiral 3-allyl-2-(trifluoromethyl)pyridine derivatives |
| Asymmetric Reductive Heck | Rh-catalyzed | Enantioenriched 3-substituted tetrahydropyridines |
Exploration of Novel Catalytic Systems, including Photocatalysis and Electrocatalysis
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods, often proceeding under mild conditions with high selectivity. The application of these technologies to this compound holds significant promise for accessing novel derivatives.
Photocatalysis: Visible-light photocatalysis can be employed for a variety of transformations. For instance, the functionalization of pyridines with radicals derived from allylic C-H bonds has been achieved using a dithiophosphoric acid catalyst that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor. acs.org This methodology could be applied to this compound to introduce various substituents at different positions. Furthermore, photochemical organocatalytic functionalization of pyridines via pyridinyl radicals presents another promising avenue. acs.org
Electrocatalysis: Electrocatalytic hydrogenation of pyridines to piperidines has been demonstrated at ambient temperature and pressure using a carbon-supported rhodium catalyst. nih.govresearchgate.netchemrxiv.org This approach avoids the need for high-pressure hydrogen gas and can be highly efficient. Applying this method to this compound could provide a scalable and sustainable route to the corresponding saturated heterocycle. The electrocatalytic approach offers a distinct advantage over traditional high-temperature and high-pressure thermochemical processes. nih.gov
Expansion of Biochemical and Biocatalytic Transformations for Derivatization
Enzymes are highly selective and efficient catalysts that operate under mild conditions, making them attractive tools for the synthesis of complex molecules. The application of biocatalysis to this compound could enable the synthesis of derivatives that are difficult to obtain through traditional chemical methods.
Future research in this area may focus on:
Enzymatic Derivatization: Enzymes such as lipases have been used for the synthesis of vinyl drug esters in non-aqueous media. nih.gov This approach could be explored for the esterification of derivatives of this compound. Other enzymes, such as isomerases, transferases, and dehydrogenases, could also be employed for various transformations. youtube.com The lock-and-key mechanism of enzyme-substrate interaction ensures high specificity. youtube.comyoutube.com
Biotransformation of Fluorinated Heterocycles: Fungi of the genus Cunninghamella have been shown to be effective in the biotransformation of fluorinated drugs and xenobiotics, often producing metabolites that are identical to those formed in mammals. nih.gov These microorganisms could be used to explore the metabolism of this compound and to generate novel hydroxylated or otherwise modified derivatives. The cytochrome P450 enzymes within these fungi are often responsible for these transformations. nih.govdntb.gov.ua
Advanced Computational Design and Optimization of Derivatives with Tuned Properties
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and catalysts.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. acs.orgmdpi.comnih.gov Such calculations can provide insights into reaction mechanisms, predict spectroscopic properties, and guide the design of molecules with specific electronic characteristics. For example, quantum chemical calculations have been used to predict the pKa values of substituted pyridinium ions and to understand the mechanisms of chemical reactions. acs.orgacs.orgrsc.org
Machine Learning in Catalyst Design: Machine learning algorithms can be trained on existing experimental and computational data to predict the performance of catalysts for specific reactions. nih.govacs.orgfrontiersin.orgmdpi.com This approach can accelerate the discovery of new and improved catalysts for the synthesis of this compound derivatives. For example, machine learning has been applied to predict the catalytic activity of bis(imino)pyridine metal complexes in polymerization reactions. nih.govacs.org Recent advances in AI and machine learning are revolutionizing the field by enabling data-driven prediction of chemical properties and reaction optimization. frontiersin.orgrsc.org
Integration with Automated Synthesis and Flow Chemistry for Scalable Research Applications
Automated synthesis and flow chemistry offer significant advantages over traditional batch synthesis, including improved reproducibility, safety, and scalability. The integration of these technologies into the research and development of this compound derivatives will be a key focus of future work.
Automated Library Synthesis: Automated systems can be used to rapidly synthesize large libraries of compounds for high-throughput screening. nih.govvapourtec.com This approach is particularly valuable for drug discovery, where the goal is to identify molecules with specific biological activities. The synthesis of pyridine dicarbonitrile libraries for prion disease therapeutics is one such example. nih.gov
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgvapourtec.comrsc.org Flow chemistry is also inherently safer for handling hazardous reagents and for scaling up reactions. acs.orglookchem.com The synthesis of trifluoromethylated N-fused heterocycles has been successfully demonstrated using a continuous-flow route. acs.orgvapourtec.comsonar.ch This technology could be readily applied to the synthesis and derivatization of this compound, enabling efficient and scalable production for research and potential commercial applications.
Q & A
Q. What are the common synthetic routes for 2-(Trifluoromethyl)-3-vinylpyridine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves halogenation followed by cross-coupling reactions. For example:
- Halogenation : Starting from a pyridine precursor, chlorination at the 3-position can be achieved using reagents like POCl₃ or SOCl₂ under reflux conditions .
- Vinylation : A Suzuki-Miyaura coupling between 3-chloro-2-(trifluoromethyl)pyridine and a vinyl boronic ester using a palladium catalyst (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system at 80–100°C .
- Fluorination : Fluorinating agents such as KF or CsF in DMSO may be employed to introduce the trifluoromethyl group, though this step is often integrated earlier in the synthesis .
Optimization Tips : Adjust catalyst loading (0.5–5 mol%), solvent polarity, and temperature to minimize side products. Monitor reaction progress via TLC or LCMS (e.g., m/z 204 [M+H]⁺) .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- LCMS/HPLC : Retention times (e.g., 1.01–1.25 minutes under SQD-FA05 conditions) and mass-to-charge ratios (m/z 204 [M+H]⁺) confirm molecular identity and purity .
- NMR : ¹⁹F NMR shows a characteristic triplet for the -CF₃ group at δ -62 to -65 ppm. ¹H NMR resolves vinyl protons as doublets (J = 10–12 Hz) at δ 5.8–6.5 ppm .
- Mass Spectrometry : Electron ionization (EI) MS fragments the compound to reveal peaks at m/z 163 (loss of -CF₃) and m/z 95 (pyridine ring cleavage) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces Electron Density : Deactivates the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings .
- Directs Reactivity : Ortho/para-directing effects favor coupling at the 3-position. DFT calculations (e.g., using B3LYP/6-31G*) can model charge distribution to predict regioselectivity .
Methodological Insight : Use additives like CuI or ligands (e.g., XPhos) to stabilize intermediates and improve yields in challenging couplings .
Q. How can researchers resolve contradictions in spectroscopic data across different studies?
Discrepancies in NMR or LCMS data often arise from:
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .
- Impurity Peaks : Side products (e.g., dehalogenated intermediates) may overlap with target signals. Use preparative HPLC (C18 column, 70:30 H₂O/ACN) to isolate pure fractions for reanalysis .
- Instrument Calibration : Cross-validate data with internal standards (e.g., TMS for NMR, fluorinated references for ¹⁹F NMR) .
Q. What strategies are used to study the compound’s applications in medicinal chemistry?
- Structure-Activity Relationship (SAR) : Modify the vinyl group to analogs (e.g., ethynyl, aryl) and test bioactivity against targets like kinases or GPCRs. Use radioligand binding assays (IC₅₀ < 1 µM reported for similar trifluoromethylpyridines) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LCMS. The -CF₃ group often enhances metabolic resistance compared to -CH₃ .
Q. How are computational methods applied to predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) : Calculate logP (estimated ~2.1) and pKa (predicted 4.18) using software like Gaussian09 with the SMD solvation model .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., docking to acetylcholinesterase) using AutoDock Vina. The vinyl group’s flexibility allows conformational adaptation in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
